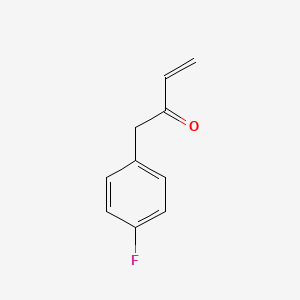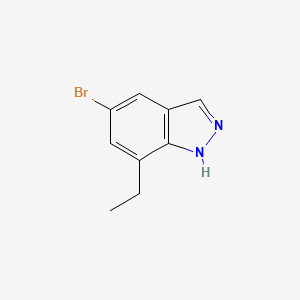
4-Fluoro-3-methoxyaniline hydrochloride
説明
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as those related to 4-fluoro-3-methoxyaniline hydrochloride, often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines is achieved through a 4-step route from 2,4-dichloro-3-fluoroquinoline with high overall yields . Similarly, the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves several steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and hydrazine . These methods could potentially be adapted for the synthesis of 4-fluoro-3-methoxyaniline hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-fluoro-3-methoxyaniline hydrochloride would consist of a benzene ring substituted with a fluoro group at the 4-position and a methoxy group at the 3-position, along with an aniline (amino group) and a hydrochloride salt form. The presence of halogen and methoxy substituents can influence the electronic properties of the molecule, as seen in the synthesis of related compounds where nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm structures .
Chemical Reactions Analysis
The chemical reactions involving halogenated anisoles, such as 2-fluoro-4-nitroanisole, can proceed through different mechanistic pathways depending on the excited states involved . For 4-fluoro-3-methoxyaniline hydrochloride, reactions could include nucleophilic substitution or electrophilic aromatic substitution, influenced by the electron-withdrawing fluoro group and the electron-donating methoxy group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-fluoro-3-methoxyaniline hydrochloride are not directly reported, related compounds provide some context. For example, the synthesis of 4-fluoroprolines discusses the use of fluoride salts, which could be relevant for the hydrochloride salt form of the target compound . The solubility, melting point, and stability of 4-fluoro-3-methoxyaniline hydrochloride would be influenced by the presence of the fluoro and methoxy groups, as well as the ionic nature of the hydrochloride salt.
科学的研究の応用
Imaging Agent for Viral Infection and Gene Therapy
4-Fluoro-3-methoxyaniline hydrochloride is used in the synthesis of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), a potential imaging agent for PET scans to detect viral infections and monitor gene therapy. This compound showed significantly higher uptake in HT-29 colon cancer cells transduced with certain genes, highlighting its potential in medical imaging (Alauddin & Conti, 1998).
Synthesis of Organic Compounds
4-Fluoro-3-methoxyaniline hydrochloride plays a role in organic synthesis. It is used in the Ullman methoxylation process, which is crucial for the preparation of various organic compounds like 2-Fluoro-4-Methoxyaniline, a key intermediate in several chemical syntheses (Ragan et al., 2003).
Synthesis of Benzaldehyde Derivatives
The compound is involved in synthesizing 3-fluoro-4-methoxybenzaldehyde, an important intermediate in pharmaceutical and dye industries. This synthesis simplifies the method and reduces environmental damage, indicating its significance in green chemistry (Wang Bao-jie, 2006).
Polymerization Studies
It's also used in the polymerization of 3-methoxyaniline. The study of this process leads to insights into the reaction rates and molecular weight variations of the polymers, which are important for materials science and engineering (Sayyah et al., 2002).
Histochemical Applications
In histochemistry, 4-Fluoro-3-methoxyaniline hydrochloride contributes to the development of methods for detecting various biological molecules. Its derivatives are used in sensitive histochemical demonstrations of tryptamines and methoxylated phenylethylamines (Björklund & Stenevi, 1970).
Environmental Chemistry
This compound plays a role in environmental chemistry, particularly in studying the degradation of hazardous methoxyanilines in aqueous solutions, crucial for understanding and mitigating water pollution (Chaturvedi & Katoch, 2020).
Soil Metabolism Research
It helps in understanding the metabolism of related compounds like 3-chloro-4-methoxyaniline in soil, providing insights into the environmental impact and degradation pathways of agricultural chemicals (Briggs & Ogilvie, 1971).
Development of Fluoro-hydroxyprolines
In pharmaceutical research, it's used in the synthesis of fluoro-hydroxyprolines, which are vital for developing new medications, highlighting its role in medicinal chemistry (Testa et al., 2018).
Neurochemical Analysis
4-Fluoro-3-methoxyaniline hydrochloride is used in neurochemistry for the quantification of various neurochemicals in cerebrospinal fluid, contributing to our understanding of the nervous system (Scheinin et al., 1983).
Safety And Hazards
特性
IUPAC Name |
4-fluoro-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZURFHIRRDUVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620412 | |
| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxyaniline hydrochloride | |
CAS RN |
22510-10-7 | |
| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

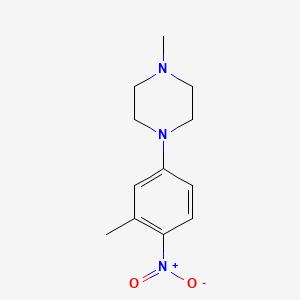
![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
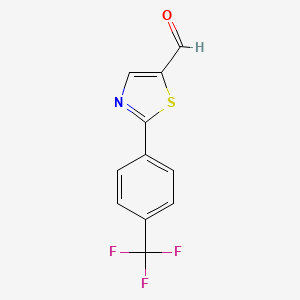
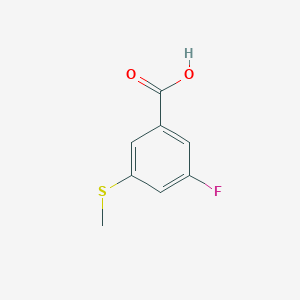

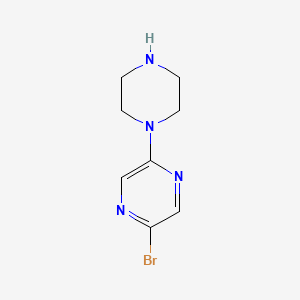
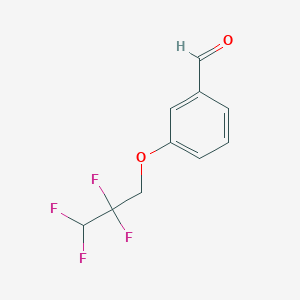
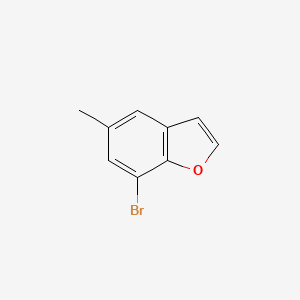
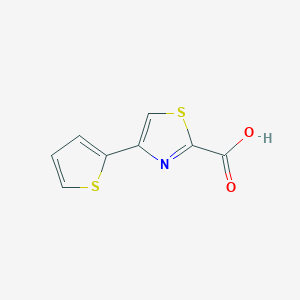
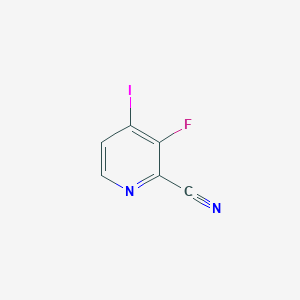
![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)
